molecular formula C18H20Cl2O4 B5027150 1,4-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene

1,4-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene

Cat. No. B5027150
M. Wt: 371.3 g/mol
InChI Key: HJHDFNOEIMOXHS-UHFFFAOYSA-N
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Description

The compound “1,4-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene” is a complex organic molecule with multiple functional groups. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and is a key component of many important chemical substances. The molecule also contains ether groups (-O-) and a methoxy group (-OCH3), which can influence its reactivity and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring at the core of the molecule is planar due to the delocalization of pi electrons. The presence of the ether and methoxy groups could introduce some degree of polarity to the molecule .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, we can infer that it might undergo reactions typical of aromatic compounds and ethers. For instance, it might undergo electrophilic aromatic substitution, where an electrophile substitutes a hydrogen atom on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a benzene ring could contribute to its stability and potentially its solubility in nonpolar solvents. The ether and methoxy groups could also influence properties like polarity and boiling point .

properties

IUPAC Name

1,4-dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2O4/c1-13-3-6-16(18(11-13)21-2)23-9-7-22-8-10-24-17-12-14(19)4-5-15(17)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHDFNOEIMOXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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